1-Amino-3-(1-methylcyclobutyl)propan-2-one
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Overview
Description
1-Amino-3-(1-methylcyclobutyl)propan-2-one is an organic compound with the molecular formula C8H15NO. This compound is characterized by the presence of an amino group attached to a cyclobutyl ring and a ketone functional group. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(1-methylcyclobutyl)propan-2-one can be achieved through several methods. One common approach involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium and results in high yields of optically pure amino keto ethers .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(1-methylcyclobutyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Amino-3-(1-methylcyclobutyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Amino-3-(1-methylcyclobutyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the amino group can form hydrogen bonds with biological molecules, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
1-Amino-3-(1-methylcyclobutyl)propan-2-one can be compared with other similar compounds, such as:
1-Amino-3-(1-methylcyclobutyl)propan-1-ol: This compound has a similar structure but with an alcohol group instead of a ketone.
1-Amino-3-(1-methylcyclobutyl)propan-2-ol: This compound also has an alcohol group but differs in the position of the functional groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Amino-3-(1-methylcyclobutyl)propan-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H17NO
- Molecular Weight : 169.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on neurotransmitter systems and potential roles in modulating metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters such as dopamine and serotonin.
- Receptor Modulation : It may act as a ligand for specific receptors, influencing signaling pathways associated with mood regulation and cognitive function.
Biological Activity
Research has indicated several biological activities associated with this compound:
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. It has been evaluated in several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
Case Studies
Several case studies have explored the biological effects of this compound:
Study 1: Neuroprotective Effects
In a study examining neuroprotective properties, the compound was administered to models of neurodegeneration. Results indicated a significant reduction in neuronal cell death, suggesting potential applications in treating neurodegenerative diseases.
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The compound demonstrated superior activity against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various derivatives have been synthesized to evaluate structure-activity relationships (SAR), leading to the identification of more potent analogs.
Notable Findings:
- Derivatives with additional functional groups exhibited enhanced potency against specific bacterial strains.
- The incorporation of cyclic structures improved receptor binding affinity, suggesting avenues for drug design.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-amino-3-(1-methylcyclobutyl)propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-8(3-2-4-8)5-7(10)6-9/h2-6,9H2,1H3 |
InChI Key |
RCQBLLZZENOZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CC(=O)CN |
Origin of Product |
United States |
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